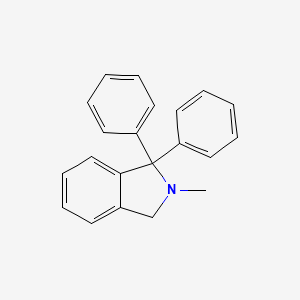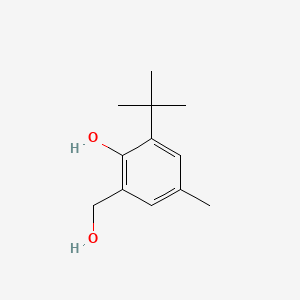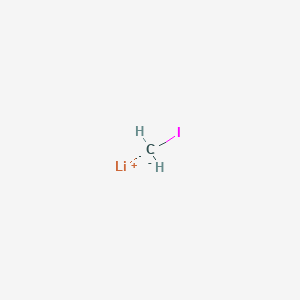
Lithium, (iodomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (iodomethyl)- is an organolithium compound that features a lithium atom bonded to an iodomethyl group. This compound is part of a broader class of organolithium reagents, which are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. Organolithium compounds are known for their utility in various chemical reactions, including nucleophilic additions and substitutions.
Vorbereitungsmethoden
The synthesis of lithium, (iodomethyl)- typically involves the reaction of iodomethane with lithium metal. This reaction is carried out in an inert atmosphere, often using solvents such as diethyl ether or tetrahydrofuran (THF) to stabilize the reactive intermediates. The general reaction can be represented as follows:
CH3I+2Li→CH2LiI+LiI
In industrial settings, the production of lithium, (iodomethyl)- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes and controlled reaction conditions to minimize side reactions and impurities.
Analyse Chemischer Reaktionen
Lithium, (iodomethyl)- undergoes a variety of chemical reactions, primarily due to the highly reactive nature of the lithium-carbon bond. Some of the key types of reactions include:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules. For example, it can react with alkyl halides to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Cyclopropanation: Lithium carbenoids, including lithium, (iodomethyl)-, can react with alkenes to form cyclopropane derivatives.
Common reagents used in these reactions include various electrophiles such as alkyl halides, carbonyl compounds, and alkenes. The major products formed depend on the specific reaction conditions and the nature of the electrophile involved.
Wissenschaftliche Forschungsanwendungen
Lithium, (iodomethyl)- has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some notable applications include:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-lithium bonds.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
Wirkmechanismus
The mechanism of action of lithium, (iodomethyl)- involves the formation of highly reactive intermediates that can participate in a range of chemical reactions. The lithium atom in the compound acts as a strong nucleophile, facilitating the attack on electrophilic centers in other molecules. This reactivity is further enhanced by the presence of the iodomethyl group, which stabilizes the reactive intermediates and promotes the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Lithium, (iodomethyl)- can be compared with other organolithium compounds, such as methyllithium and butyllithium. While all these compounds share similar reactivity due to the presence of the lithium-carbon bond, lithium, (iodomethyl)- is unique in its ability to participate in cyclopropanation reactions and other specific transformations. Similar compounds include:
Methyllithium: Used in nucleophilic addition reactions.
Butyllithium: Commonly used as a strong base in organic synthesis.
Phenyllithium: Utilized in the formation of carbon-carbon bonds in aromatic compounds
Eigenschaften
CAS-Nummer |
31103-51-2 |
|---|---|
Molekularformel |
CH2ILi |
Molekulargewicht |
147.9 g/mol |
IUPAC-Name |
lithium;iodomethane |
InChI |
InChI=1S/CH2I.Li/c1-2;/h1H2;/q-1;+1 |
InChI-Schlüssel |
IGZMDJBNQYQENX-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)
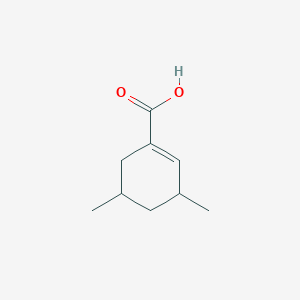
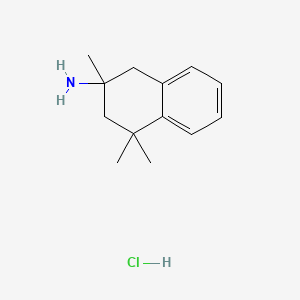
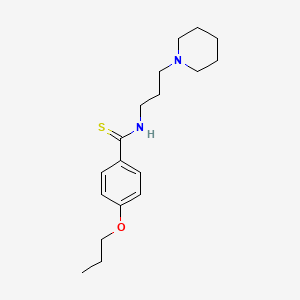
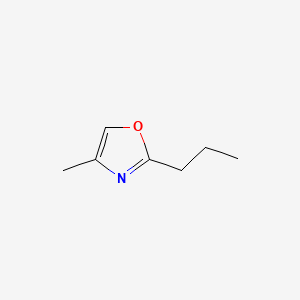
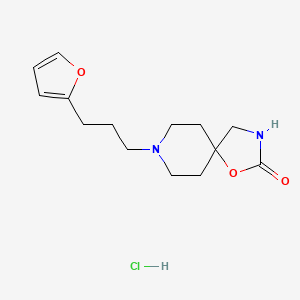
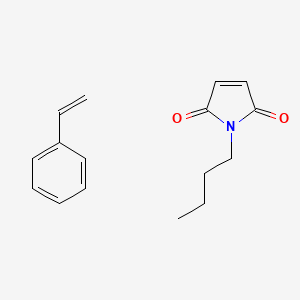
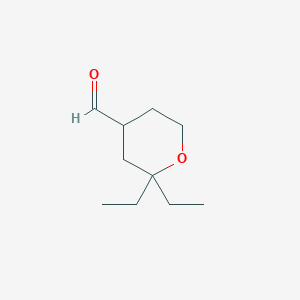
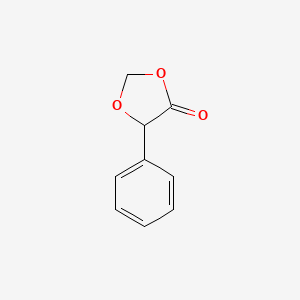
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
